2-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-(methylamino)ethan-1-OL
Description
2-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-(methylamino)ethan-1-OL is a synthetic organic compound featuring a 2,3-dihydro-1,4-benzodioxin core linked to a substituted ethanolamine moiety. The methylamino group at the β-position of the ethanolamine chain distinguishes it structurally and pharmacologically from related derivatives. This compound belongs to a broader class of benzodioxin-based molecules, which are explored for diverse therapeutic applications due to their ability to modulate biological targets such as enzymes, receptors, and immune checkpoints .
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C11H15NO3/c1-12-9(7-13)8-2-3-10-11(6-8)15-5-4-14-10/h2-3,6,9,12-13H,4-5,7H2,1H3 |
InChI Key |
ZMHTUXJOMUADIK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CO)C1=CC2=C(C=C1)OCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-(methylamino)ethan-1-OL typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methylamino Group: This step often involves the reaction of the benzodioxin intermediate with methylamine under controlled conditions.
Addition of the Ethan-1-OL Moiety: This can be done through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-(methylamino)ethan-1-OL involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various biological processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Modifications
The benzodioxin scaffold is highly versatile, with modifications to the ethanolamine side chain significantly altering biological activity and physicochemical properties. Key structural analogues include:
Pharmacological Activity
- Anti-inflammatory Activity: The carboxylic acid derivative (2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid) exhibits potency comparable to Ibuprofen in carrageenan-induced edema assays, attributed to its COX-2 inhibitory effects . In contrast, the target compound’s methylamino group may favor alternative targets like adrenergic receptors due to basicity and hydrogen-bonding capacity.
- Immunomodulation: Benzodioxin derivatives with ethanolamine scaffolds, such as [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol, show high PD-1/PD-L1 inhibitory activity (SoftMax score: 0.8285 ± 0.1396), suggesting scaffold-dependent immune checkpoint modulation .
- Antihepatotoxic Potential: Enaminone derivatives (e.g., 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(dimethylamino)prop-2-en-1-one) demonstrate hepatoprotective effects, though the target compound’s secondary amine may enhance metabolic stability compared to tertiary analogues .
Physicochemical Properties
| Property | Target Compound | (1R)-2-Amino-1-(benzodioxin)ethanol HCl | 2-(Benzodioxin)acetic acid |
|---|---|---|---|
| Molecular Weight | 209.24 g/mol | 231.68 g/mol | 194.19 g/mol |
| LogP (Predicted) | 1.2–1.8 | 0.9–1.3 | 1.5–2.0 |
| Solubility (Water) | Moderate | High (due to HCl salt) | Low |
| pKa (Amino Group) | ~9.5 | ~8.9 | N/A |
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